molecular formula C13H11NO B14254115 4,5-Dihydro-1H-benzo[g]indole-2-carbaldehyde CAS No. 358641-81-3

4,5-Dihydro-1H-benzo[g]indole-2-carbaldehyde

Katalognummer: B14254115
CAS-Nummer: 358641-81-3
Molekulargewicht: 197.23 g/mol
InChI-Schlüssel: NLQCGLVXWGREFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dihydro-1H-benzo[g]indole-2-carbaldehyde is a heterocyclic aromatic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a fused benzene and pyrrole ring system, which contributes to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-1H-benzo[g]indole-2-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For example, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dihydro-1H-benzo[g]indole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4,5-Dihydro-1H-benzo[g]indole-2-carbaldehyde has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 4,5-Dihydro-1H-benzo[g]indole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation and viral replication . The exact molecular targets and pathways depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,5-Dihydro-1H-benzo[g]indole-2-carbaldehyde is unique due to its specific structural features, such as the fused benzene and pyrrole rings and the presence of an aldehyde group at the 2-position. These structural characteristics contribute to its distinct chemical reactivity and biological activity compared to other indole derivatives .

Eigenschaften

CAS-Nummer

358641-81-3

Molekularformel

C13H11NO

Molekulargewicht

197.23 g/mol

IUPAC-Name

4,5-dihydro-1H-benzo[g]indole-2-carbaldehyde

InChI

InChI=1S/C13H11NO/c15-8-11-7-10-6-5-9-3-1-2-4-12(9)13(10)14-11/h1-4,7-8,14H,5-6H2

InChI-Schlüssel

NLQCGLVXWGREFI-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C3=CC=CC=C31)NC(=C2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.